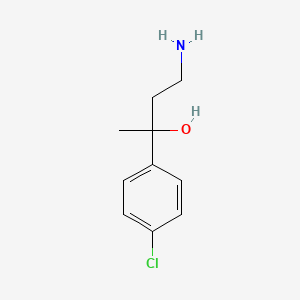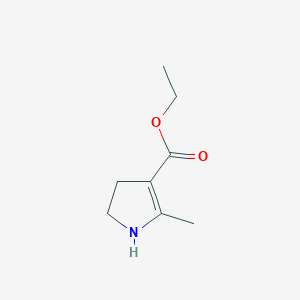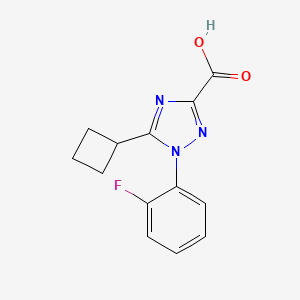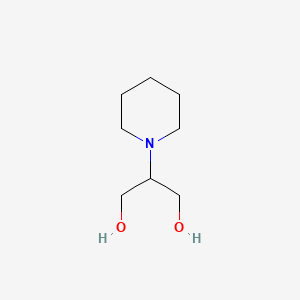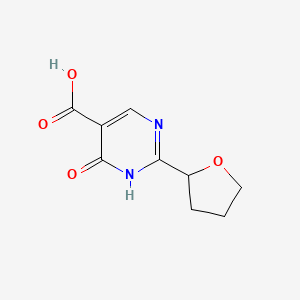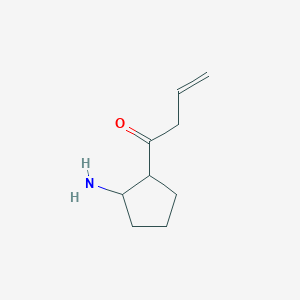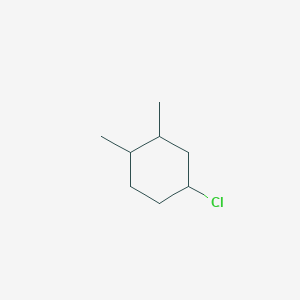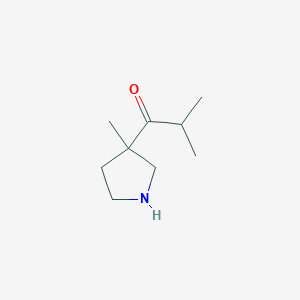
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorophenoxy group attached to a tetrahydroisoquinoline backbone, which is known for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multiple steps. One common method includes the reaction of 3-fluorophenol with a suitable isoquinoline derivative under specific conditions. For instance, the reaction may involve the use of an inorganic base such as potassium carbonate in a solvent like dichloroethane, followed by refluxing for several hours .
Industrial Production Methods
In industrial settings, the preparation of this compound can be optimized for higher yields and safety. For example, replacing potassium t-butoxide with a safer inorganic base can mitigate potential hazards. Additionally, crystallization methods can be employed for product separation, which simplifies the process and reduces environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar phenoxy group and are studied for their herbicidal activity.
Aryloxyacetophenone thiosemicarbazones: These compounds have shown significant biological activity against Toxoplasma gondii.
Uniqueness
5-(3-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific structural features, such as the fluorophenoxy group attached to the tetrahydroisoquinoline backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H15FN2O |
|---|---|
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
5-(3-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C15H15FN2O/c16-10-2-1-3-11(8-10)19-15-5-4-14(17)13-9-18-7-6-12(13)15/h1-5,8,18H,6-7,9,17H2 |
InChI-Schlüssel |
FAEJZILAUSQIOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C(C=CC(=C21)OC3=CC(=CC=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



